Product packaging for Boc-3-(4-thiazolyl)-DL-alanine(Cat. No.:CAS No. 119378-93-7)

Boc-3-(4-thiazolyl)-DL-alanine

Cat. No.: B038158
CAS No.: 119378-93-7
M. Wt: 272.32 g/mol
InChI Key: RVXBTZJECMMZSB-UHFFFAOYSA-N
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Description

Boc-3-(4-thiazolyl)-DL-alanine is a protected, non-natural amino acid derivative specifically designed for advanced peptide synthesis and medicinal chemistry research. Its core value lies in the incorporation of the thiazole heterocycle, a privileged structure in medicinal chemistry, into peptide backbones. The thiazole ring acts as a bioisostere for peptide bonds and amide functionalities, enhancing the metabolic stability of synthetic peptides by resisting enzymatic degradation. This compound is extensively used in the development of peptide-based drug candidates, enzyme inhibitors, and chemical probes targeting protein-protein interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amine ensures orthogonality in standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for precise and sequential chain elongation. Researchers utilize this compound to introduce a rigid, planar, and hydrogen-bond-accepting moiety that can mimic structural features of native ligands or create novel conformational constraints. This makes it invaluable for studying receptor-ligand binding, designing enzyme active site inhibitors, and engineering peptides with improved pharmacological profiles. Its racemic (DL-) nature also provides a tool for investigating the stereochemical requirements of biological activity. This high-purity building block is essential for synthetic chemists and biochemists exploring the structure-activity relationships (SAR) of bioactive peptides and developing next-generation therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O4S B038158 Boc-3-(4-thiazolyl)-DL-alanine CAS No. 119378-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXBTZJECMMZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Boc 3 4 Thiazolyl Dl Alanine and Its Stereoisomers

Strategies for Racemic Synthesis of Boc-3-(4-thiazolyl)-DL-alanine

The racemic synthesis of this compound provides the foundational material for subsequent chiral resolution or can be used directly in applications where stereochemistry is not critical. The primary strategies involve the construction of the amino acid backbone via alkylation or the formation of the thiazole (B1198619) ring on a pre-existing amino acid scaffold.

Alkylation-Based Approaches (e.g., Diethyl Acetamidomalonate)

A well-established and versatile method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate. This approach allows for the introduction of various side chains, including the 4-thiazolyl-methyl group.

The general strategy involves the deprotonation of diethyl acetamidomalonate with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with an electrophilic source of the thiazole moiety, typically 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole. The resulting product is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the racemic 3-(4-thiazolyl)-DL-alanine. The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

A similar approach has been successfully employed for the synthesis of related β-heterocyclic alanines, such as β-(3-pyridyl)-DL-alanine and β-(3-benzo[b]thienyl)-DL-alanine, through the condensation of diethyl acetamidomalonate with the corresponding arylmethyl halides. researchgate.net

Key Reaction Steps:

StepDescriptionReagents
1Enolate FormationDiethyl acetamidomalonate, Sodium ethoxide
2Alkylation4-(Chloromethyl)thiazole
3Hydrolysis and DecarboxylationStrong acid (e.g., HCl)
4Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)

Thiazole Ring Formation Techniques (e.g., from Thioformamide (B92385) and 1,3-Dichloroacetone)

An alternative strategy for the racemic synthesis involves the construction of the thiazole ring itself, a reaction known as the Hantzsch thiazole synthesis. nih.gov This classic method involves the condensation of a thioamide with an α-haloketone. researchgate.net

In the context of synthesizing the 4-substituted thiazole ring required for this compound, thioformamide can be reacted with 1,3-dichloroacetone. This reaction proceeds via a cyclocondensation mechanism to form 4-(chloromethyl)thiazole. nih.gov This intermediate can then be utilized in the alkylation-based approaches described in the previous section.

The Hantzsch synthesis is a robust and widely used method for the preparation of thiazole derivatives with various substitution patterns. wikipedia.orguwo.ca The reaction conditions are typically mild, and the starting materials are readily available.

Enantioselective Synthesis of Boc-3-(4-thiazolyl)-L-alanine and Boc-3-(4-thiazolyl)-D-alanine

The biological activity of molecules containing 3-(4-thiazolyl)-alanine is often stereospecific. Therefore, the development of methods for the enantioselective synthesis of the L- and D-isomers is of paramount importance. The primary strategies include the resolution of a racemic mixture and the direct asymmetric synthesis of the desired enantiomer.

Enzymatic Resolution Methods (e.g., Deacetylation)

Enzymatic resolution is a powerful technique for the separation of enantiomers, leveraging the high stereoselectivity of enzymes. A common approach for the resolution of amino acids is the enantioselective hydrolysis of a racemic N-acetyl amino acid derivative.

In this method, the racemic this compound is first converted to its N-acetyl derivative, N-acetyl-3-(4-thiazolyl)-DL-alanine. This racemic mixture is then subjected to the action of an aminoacylase (B1246476) enzyme. These enzymes selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding the free L-amino acid and leaving the N-acetyl-D-amino acid unchanged. The resulting mixture of L-3-(4-thiazolyl)-alanine and N-acetyl-D-3-(4-thiazolyl)-alanine can then be separated based on their different chemical properties. The D-amino acid can be obtained by subsequent acid hydrolysis of the N-acetyl-D-enantiomer. Finally, the amino groups of the separated L- and D-amino acids are protected with a Boc group.

This enzymatic deacetylation strategy has been successfully applied to the resolution of various DL-amino acids, including N-acetyl-D,L-3-methoxy-alanine. nih.gov

Chiral Chromatographic Separation Techniques (e.g., HPLC on Chiral Stationary Phases)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

For the separation of Boc-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and ristocetin (B1679390) A, have proven to be particularly effective. nih.govsemanticscholar.org These CSPs exhibit multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. researchgate.net

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, between the enantiomers and the chiral selector of the CSP. The choice of mobile phase composition is crucial for optimizing the separation. santiago-lab.com For Boc-amino acids, reversed-phase mode is often the viable choice for both teicoplanin and ristocetin A based CSPs. nih.gov The teicoplanin aglycone, which lacks the sugar moieties of the parent teicoplanin, has shown enhanced selectivity for the separation of some amino acids.

Typical Chiral HPLC Parameters:

ParameterDescription
Chiral Stationary PhaseTeicoplanin-based or Ristocetin A-based
Mobile PhaseReversed-phase (e.g., acetonitrile (B52724)/water with additives)
DetectionUV

Asymmetric Synthetic Routes to Thiazolylalanines

Asymmetric synthesis aims to directly produce a single enantiomer of a target molecule, thereby avoiding the need for a resolution step. A common strategy in asymmetric amino acid synthesis is the use of chiral auxiliaries. nih.gov

One plausible asymmetric route to Boc-3-(4-thiazolyl)-L-alanine or its D-enantiomer involves the use of an Evans oxazolidinone chiral auxiliary. In this approach, a glycine-derived chiral imide is first prepared by acylating the Evans auxiliary. This chiral glycine (B1666218) enolate equivalent is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

The subsequent alkylation of this chiral enolate with 4-(chloromethyl)thiazole is highly diastereoselective, with the stereochemistry of the newly formed stereocenter being directed by the chiral auxiliary. After the alkylation step, the chiral auxiliary is cleaved, typically by hydrolysis or reduction, to yield the enantiomerically enriched 3-(4-thiazolyl)-alanine. The final step is the protection of the amino group with a Boc group. The choice of the enantiomer of the Evans auxiliary determines whether the L- or D-amino acid is predominantly formed. This methodology has been widely applied to the asymmetric synthesis of a variety of unnatural amino acids. nih.gov

Protective Group Chemistry in the Synthesis of this compound

The tert-Butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection in organic synthesis, particularly in the construction of peptides and other complex molecules involving amino acid building blocks like 3-(4-thiazolyl)-DL-alanine. masterorganicchemistry.combiosynth.com Its primary function is to act as a temporary shield for the nucleophilic amino group, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations. chemistrysteps.comresearchgate.net The Boc group forms a carbamate (B1207046) with the amine, which effectively reduces its reactivity. chemistrysteps.comtotal-synthesis.com

The widespread use of the Boc group can be attributed to several key advantages:

Ease of Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. researchgate.net The reaction conditions are generally mild and flexible, often proceeding with high yields. fishersci.co.uk

Stability: The resulting N-Boc protected amino acid is stable under a variety of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. researchgate.nettotal-synthesis.com This stability is crucial for multi-step syntheses where other functional groups need to be manipulated.

Facile Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions. total-synthesis.com This acid lability is a defining feature, allowing for selective deprotection without disturbing other protecting groups that are sensitive to different conditions. masterorganicchemistry.com

Orthogonality: The acid-labile nature of the Boc group contrasts with the base-lability of other common protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deiris-biotech.de This "orthogonal" relationship is fundamental to modern peptide synthesis, enabling the selective removal of one type of protecting group while others remain intact. masterorganicchemistry.comiris-biotech.depeptide.com

Improved Solubility: The introduction of the bulky, lipophilic Boc group can enhance the solubility of amino acids in organic solvents, which is beneficial for solution-phase synthesis.

The protective mechanism involves the nucleophilic attack of the amine on the Boc anhydride. commonorganicchemistry.comcommonorganicchemistry.com The resulting carbamate delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, thereby diminishing the amine's nucleophilicity and basicity. The steric bulk of the tert-butyl group also physically hinders the approach of reagents to the protected nitrogen atom.

The selective removal of the Boc group is a critical step that liberates the amino group for subsequent reactions, such as peptide bond formation. This process, known as deprotection, is most commonly achieved using strong acids. wikipedia.orgyoutube.com

The mechanism of acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen. chemistrysteps.comcommonorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine. masterorganicchemistry.comcommonorganicchemistry.com The liberated amine is typically protonated under the acidic conditions, forming an ammonium (B1175870) salt. commonorganicchemistry.com

A potential complication of this process is the reaction of the intermediate tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan, methionine, or cysteine, which can lead to unwanted byproducts. peptide.comacsgcipr.org To mitigate this, "scavengers" like anisole, thioanisole, or dithiothreitol (B142953) (DTT) are often added to the deprotection mixture to trap the reactive cation. peptide.comwikipedia.orgacsgcipr.org

The choice of acid and reaction conditions allows for fine-tuning of the deprotection process. Below is a table summarizing common deprotection reagents and their typical applications.

ReagentTypical ConditionsApplications and Notes
Trifluoroacetic Acid (TFA)Neat or diluted in Dichloromethane (B109758) (DCM), e.g., 25-50% TFA/DCM. peptide.comchempep.comThe most common method for Boc deprotection in both solid-phase and solution-phase synthesis due to its effectiveness and the volatility of the byproducts. masterorganicchemistry.comfishersci.co.uk
Hydrochloric Acid (HCl)In an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. fishersci.co.ukwikipedia.orgA strong acid alternative to TFA, often used to avoid potential trifluoroacetylation of the newly deprotected amine.
Lewis Acids (e.g., AlCl₃, ZnBr₂, TMSI)Varies with the specific Lewis acid and substrate.Can offer selectivity in the presence of other acid-sensitive groups. For example, ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact. wikipedia.orgjk-sci.com
Thermal DeprotectionHigh temperatures (e.g., 120-240°C) in solvents like methanol or trifluoroethanol, often using continuous flow reactors. acs.orgAn alternative, acid-free method that can offer selectivity based on the stability of different N-Boc groups (e.g., aryl vs. alkyl). acs.org

This array of deprotection strategies provides chemists with the flexibility to selectively unmask the amino functionality of this compound in the presence of a wide range of other chemical functionalities, enabling the synthesis of complex target molecules.

Optimization of Reaction Conditions and Process Chemistry for Efficient Production

The transition from a laboratory-scale synthesis to an efficient, large-scale production of this compound requires careful optimization of reaction conditions and process chemistry. The goal is to maximize yield and purity while ensuring the process is cost-effective, safe, and environmentally sustainable.

The key reaction is the N-tert-butoxycarbonylation of 3-(4-thiazolyl)-DL-alanine with di-tert-butyl dicarbonate (Boc₂O). Several parameters are critical for optimizing this transformation:

Solvent System: The choice of solvent impacts reactant solubility, reaction rate, and ease of product isolation. Common systems include mixtures of water with organic solvents like dioxane, tetrahydrofuran (B95107) (THF), or acetone. fishersci.co.ukgoogle.com Anhydrous conditions using solvents like THF or acetonitrile may also be employed, particularly if the substrate is sensitive to water. fishersci.co.uk

Base: A base is required to deprotonate the amino acid, facilitating its nucleophilic attack on the Boc anhydride. commonorganicchemistry.com Both inorganic bases (e.g., sodium hydroxide, sodium bicarbonate) and organic bases (e.g., triethylamine) are used. google.com The choice and stoichiometry of the base can significantly affect the reaction rate and minimize side reactions.

Temperature: This reaction is often performed at temperatures ranging from 0°C to ambient temperature (25-40°C). fishersci.co.ukgoogle.com Controlling the temperature is crucial for managing the reaction rate and preventing the degradation of reactants or products.

Stoichiometry: The molar ratio of the amino acid, Boc₂O, and base must be carefully controlled. A slight excess of Boc₂O is often used to ensure complete conversion of the starting amino acid.

Work-up and Purification: Developing an efficient purification strategy is vital for process chemistry. After the reaction, the product must be isolated from unreacted starting materials, byproducts, and the solvent. This often involves an aqueous work-up to remove water-soluble impurities, followed by extraction into an organic solvent. The final product is often purified by crystallization, which is advantageous for large-scale production as it can yield high-purity material without the need for chromatography. google.com Optimization of the crystallization solvent system (e.g., ethyl acetate/petroleum ether) is a key step. google.com

The following table illustrates how varying these parameters can influence the outcome of the Boc protection reaction, providing a framework for process optimization.

ParameterCondition ACondition BCondition CPotential Outcome
SolventDioxane / WaterAcetone / Water google.comAnhydrous THFYield and ease of work-up can vary significantly. Acetone is a lower boiling point solvent, potentially simplifying removal.
BaseSodium Hydroxide (NaOH)Triethylamine (B128534) (Et₃N) google.com4-Dimethylaminopyridine (DMAP) wikipedia.orgOrganic bases like triethylamine may improve solubility in certain solvent systems. DMAP can be used as a catalyst for less reactive amines.
Temperature0 °C to Room TempRoom Temperature40 °C fishersci.co.ukHigher temperatures can increase reaction rate but may also lead to byproduct formation.
PurificationAqueous Wash & ExtractionDirect CrystallizationChromatographyDeveloping a robust crystallization method is highly desirable for large-scale production to improve purity and reduce costs. google.com

By systematically studying these variables, a scalable, high-yielding, and cost-effective process for the production of high-purity this compound can be established.

Iii. Applications in Peptide Chemistry and Bioactive Molecule Synthesis

Utilization as a Core Building Block in Peptide Synthesis

The primary application of Boc-3-(4-thiazolyl)-DL-alanine is as a building block in the synthesis of peptides. The Boc group provides temporary protection for the α-amino group, which can be selectively removed under acidic conditions to allow for the formation of a peptide bond with the next amino acid in the sequence. seplite.comnih.govyoutube.com

In Solid-Phase Peptide Synthesis (SPPS), this compound is utilized within the Boc/Bzl protection strategy. seplite.com This classical method involves attaching the first Boc-protected amino acid to an insoluble polymer resin. peptide.comhongtide.com The synthesis proceeds through a series of repeated cycles, each consisting of two main steps:

Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the peptide-resin with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.compeptide.com

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and then coupled to the newly freed N-terminal amine of the growing peptide chain. hongtide.com

After deprotection, the resulting TFA salt of the peptide's N-terminus must be neutralized to the free amine before the subsequent coupling reaction can occur. peptide.com This is often done with a base such as diisopropylethylamine (DIEA). peptide.com The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is fully assembled. hongtide.com The use of Boc-SPPS can be particularly advantageous for synthesizing hydrophobic peptides or those containing sensitive moieties like esters. nih.govspringernature.com

Table 1: Key Steps in Boc-SPPS Cycle

Step Reagent/Condition Purpose
Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) To remove the N-terminal Boc protecting group. peptide.comchempep.com
Neutralization Diisopropylethylamine (DIEA) in DCM To convert the N-terminal amine from its TFA salt to the free amine form. peptide.com
Coupling Activated Boc-amino acid (e.g., using DCC, HBTU) To form a new peptide bond with the N-terminal amine of the growing chain.

| Washing | Various solvents (e.g., DCM, IPA) | To remove excess reagents and by-products after each step. chempep.com |

This compound is also amenable to solution-phase peptide synthesis. While SPPS is often preferred for its ease of purification, solution-phase methods are valuable for large-scale synthesis and for certain complex peptides where solid-phase techniques may be problematic.

In this methodology, the Boc-protected thiazolyl alanine (B10760859) is coupled with another amino acid (or peptide) in a suitable organic solvent. After each coupling step, the resulting dipeptide or polypeptide must be isolated and purified before proceeding to the next deprotection and coupling cycle. The Boc group is again removed using acidic conditions, similar to SPPS. Although this process can be more labor-intensive due to the required purification at each stage, it offers flexibility and is sometimes used for the synthesis of thiazole-containing natural products. mdpi.com

Design and Synthesis of Thiazole-Containing Peptides and Peptidomimetics

The incorporation of a thiazole (B1198619) ring into a peptide backbone is a key strategy for developing peptidomimetics with enhanced properties. Thiazoles are found in a variety of therapeutically active natural products known for their antibiotic, anti-inflammatory, and anticancer activities. nih.gov

The thiazole moiety, when incorporated into a peptide, imparts significant structural and functional advantages:

Conformational Rigidity: The planar, aromatic nature of the thiazole ring restricts the conformational freedom of the peptide backbone. researchgate.net This can lock the peptide into a specific, bioactive conformation, which often leads to higher binding affinity for its biological target. nih.gov

Increased Stability: Peptides containing thiazole rings are often more resistant to enzymatic degradation by proteases. nih.gov The thiazole acts as a non-natural element that is not recognized by many enzymes, thereby increasing the in vivo half-life of the peptide drug.

Structural Diversity: The thiazole ring can be viewed as a bioisostere of a dipeptide or a modified cysteine residue. researchgate.net Its inclusion provides a scaffold for creating diverse chemical structures that can interact with biological targets in novel ways. The thiazole ring's nitrogen atom can act as a hydrogen bond acceptor, influencing molecular conformation and interactions with proteins. researchgate.netnih.gov

Cyclization: The thiazole motif can be used to facilitate the macrocyclization of peptides. rsc.org Cyclic peptides generally exhibit improved stability and receptor-binding affinity compared to their linear counterparts because the ring structure reduces conformational flexibility and protects against enzymatic degradation. nih.gov

This compound is instrumental in the synthesis of complex, highly modified peptides that are often inspired by natural products. nih.gov Many marine-derived bioactive peptides, such as thiopeptides and cyanobactins, feature thiazole rings as core structural components. mdpi.comnih.govnih.gov These complex molecules often possess potent biological activities.

The synthesis of such molecules can involve a combination of solid-phase and solution-phase techniques. mdpi.com For example, a thiazole-containing fragment can be synthesized on a solid support using this compound, cleaved from the resin, and then used in a subsequent solution-phase fragment condensation to build a larger, more complex structure. The thiazole ring itself can also serve as a handle for further chemical modification, allowing for the introduction of additional functional groups to fine-tune the molecule's activity. rsc.org

Development of Peptide Libraries for Drug Discovery

The development of peptide libraries is a powerful strategy in modern drug discovery for identifying lead compounds. nih.gov this compound is a valuable building block for creating such libraries due to the unique properties conferred by the thiazole ring.

By systematically incorporating this non-natural amino acid at various positions within a peptide sequence, researchers can generate a large collection of diverse molecules. These libraries can then be screened against biological targets, such as enzymes or receptors, to identify "hits" with desired activity. nih.gov The use of orthogonally protected building blocks like this compound allows for post-synthesis diversification, where the thiazole-containing peptide can be further modified to explore the structure-activity relationship (SAR) and optimize the properties of the lead compound. nih.gov This integrated approach of synthesis and screening accelerates the discovery of novel therapeutic agents for a wide range of diseases, including cancer and metabolic disorders. nih.govnih.gov

Table 2: List of Compound Names

Compound Name
This compound
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)

Alanine Scan Libraries for Functional Mapping and Critical Residue Identification

Alanine scanning is a powerful technique used to determine the functional contribution of individual amino acid residues within a peptide or protein. nih.gov By systematically replacing each residue with alanine, which has a small and chemically inert methyl side chain, researchers can assess the impact of the original side chain on the molecule's activity, stability, or binding affinity. A significant loss of function upon substitution indicates that the original residue is a "hotspot" critical for its biological role.

While direct examples of using this compound as the replacement amino acid in a scan are not prominent in the literature, the principles of alanine scanning are frequently applied to peptides that naturally contain thiazole moieties to understand their structure-activity relationships (SAR). A notable case study is the alanine scan performed on analogues of bisebromoamide, a linear nonribosomal peptide isolated from a marine cyanobacterium that exhibits potent cytotoxicity against cancer cell lines. nih.govnih.gov

Researchers synthesized a thiazole-containing analogue of bisebromoamide (Bis1) and subsequently created a library of new analogues by systematically replacing key residues with alanine. nih.gov This process allowed them to map the functional importance of each part of the molecule. For instance, replacing the C-terminal moiety (Opp) or the adjacent amino acid (aa²) with alanine resulted in analogues (Bis2 and Bis3) that retained potent nanomolar cytotoxicity. In contrast, replacing the N-terminal capping group or the adjacent amino acid (aa⁶) with alanine led to a significant loss of activity, identifying the N-terminal region as critical for the molecule's function. nih.gov

The findings from this research underscore how alanine scanning of a thiazole-containing peptide can precisely identify the residues essential for its bioactivity.

Table 1: Alanine Scan Analogues of a Thiazole-Containing Bisebromoamide Analogue (Bis1) and Their Cytotoxic Activity

Analogue IDModification from Parent Compound (Bis1)Cytotoxicity (GI₅₀, nM) against HCT116 Cells
Bis1 Parent Thiazole Analogue4.8
Bis2 C-terminal Opp residue replaced with Alanine10.9
Bis3 aa² residue replaced with Alanine3.9
Bis4 aa³ residue replaced with Alanine11.2
Bis5 aa⁶ residue replaced with Alanine>1000

Data sourced from Johnston, H. J., et al. (2016). nih.gov

Combinatorial Chemistry Approaches for Diversified Biologically Active Sequences

Combinatorial chemistry is a key strategy for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.net Using techniques like split-and-pool synthesis on a solid phase, millions of unique peptide sequences can be generated in a systematic manner. chemrxiv.org These libraries are then screened for a specific biological activity to identify novel lead compounds.

Unnatural amino acids, such as this compound, are highly valuable in the construction of combinatorial peptide libraries. researchgate.net Their incorporation dramatically increases the structural and functional diversity of the library beyond that achievable with the 20 proteinogenic amino acids. The unique properties of the thiazole ring—including its aromaticity, ability to act as a hydrogen bond acceptor, and its presence in numerous bioactive natural products—make it an attractive component for generating novel peptide sequences with enhanced therapeutic potential. mdpi.comrsc.org

The inclusion of this compound in a combinatorial library can yield peptides with:

Novel Conformations: The thiazole ring can act as a turn-inducer, constraining the peptide backbone into specific secondary structures that may enhance binding to a target. ibmmpeptide.com

Increased Stability: Peptides containing unnatural residues like thiazolyl-alanine are often more resistant to degradation by proteases, which increases their in vivo half-life. nih.gov

Expanded Functional Diversity: The thiazole heterocycle offers different chemical properties for interaction with biological targets compared to natural amino acid side chains. mdpi.com

By using this compound as a building block in combinatorial synthesis, researchers can explore a vast chemical space to discover new peptide-based therapeutics. The strategy leverages the proven biological relevance of the thiazole scaffold, seen in many natural products, to rationally design libraries with a higher probability of containing bioactive "hits".

Table 2: Examples of Natural Peptides Containing Thiazole Moieties

Compound NameSourceKey Structural Feature(s)Reported Bioactivity
Bisebromoamide Marine cyanobacterium (Lyngbya sp.)Linear peptide with thiazolePotent Cytotoxicity
Dolastatin 3 Marine sea hare (Dolabella auricularia)Cyclic peptide with two thiazole unitsAntineoplastic
Kocurin Sponge-derived bacteria (Kocuria sp.)Thiopeptide with four thiazole ringsAnti-MRSA Activity
Raocyclamides A & B CyanobacteriumCyclic hexapeptides with thiazole and oxazoleCytotoxicity

This table illustrates the prevalence and importance of the thiazole motif in naturally occurring bioactive peptides, providing a rationale for its inclusion in synthetic combinatorial libraries.

Iv. Structure Activity Relationship Sar and Mechanistic Studies

Elucidating the Influence of the Thiazole (B1198619) Moiety on Biological Activity

The thiazole ring is a key pharmacophore, and its features significantly govern the biological profile of the molecule. Its aromaticity, the presence of heteroatoms, and its substitution pattern are all critical determinants of activity.

The position of the alanine (B10760859) side chain on the thiazole ring is a critical factor in determining the molecule's interaction with its biological targets. While direct comparative studies between 4-thiazolyl-alanine and 5-thiazolyl-alanine are not extensively detailed in the available literature, SAR studies on related thiazole-containing compounds underscore the importance of the substitution pattern for biological activity.

Research on various thiazole derivatives consistently demonstrates that altering the substitution from position 4 to 5, or introducing substituents at the 5-position, can dramatically alter the pharmacological profile. For instance, studies on 5-substituted-4-thiazolidinones have shown that the nature of the substituent at the C5 position is crucial for their pharmacological effects nih.gov. Similarly, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors of Cyclin-Dependent Kinase 9 (CDK9), the substitution pattern on the thiazole ring, which is connected to the pyrimidine (B1678525) at position 5, was found to be a key determinant of both potency and selectivity nih.gov. These findings suggest that the spatial arrangement of the side chain relative to the thiazole's heteroatoms dictates the geometry of interaction within a binding pocket. Therefore, Boc-3-(4-thiazolyl)-alanine and its 5-thiazolyl counterpart are expected to present different topographies to a target receptor or enzyme, leading to distinct biological activities.

Table 1: Inferred Impact of Substitution Position on Thiazole Derivatives

Thiazole Derivative ClassSubstitution Position FocusObserved Impact on Biological ActivityReference
4-(Thiazol-5-yl)pyrimidinesPosition 5 of the thiazole ringSubstitution pattern is critical for CDK9 inhibitory potency and selectivity. nih.gov
5-substituted-4-thiazolidinonesPosition 5 of the thiazolidinone ringThe nature of the C5 substituent has a crucial impact on pharmacological effects. nih.gov
5-substituted thiazolyl ureasPosition 5 of the thiazole ringDerivatives show varied antileukemic activity based on the substituent. researchgate.net

The nitrogen and sulfur atoms within the thiazole ring are not merely structural components; they are active participants in molecular interactions that underpin the compound's biological effects.

The thiazole nitrogen atom, with its available lone pair of electrons, frequently acts as a hydrogen bond acceptor. This interaction is crucial for the stable binding of the ligand to its target protein. For example, conformational studies have shown that the structural unit of thiazole-amino acids tends to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between an amide hydrogen and the thiazole nitrogen (N–H⋯NTzl) chemimpex.com. In protein-ligand complexes, this hydrogen bonding capability allows the thiazole moiety to anchor itself within a binding site, contributing significantly to binding affinity.

The thiazole sulfur atom plays a more complex role. Due to its size and polarizability, it can engage in various non-covalent interactions. One such interaction is the formation of a "σ-hole" on the sulfur atom, which is an area of positive electrostatic potential that can interact favorably with nucleophiles or electron-rich regions of a target molecule chemimpex.com. The electropositive nature of the sulfur atom can be influenced by other substituents on the thiazole ring; electron-withdrawing groups can enhance this effect. These sulfur-centered interactions contribute to the specificity and strength of the ligand-target complex chemimpex.com.

Stereochemical Effects on Pharmacological Profiles

Boc-3-(4-thiazolyl)-alanine is a chiral molecule, and as such, its stereochemistry is a fundamental aspect of its pharmacology. The spatial arrangement of atoms around the chiral center of the alanine moiety dictates how the molecule interacts with the inherently chiral environment of biological systems, such as enzymes and receptors.

The D- and L-stereoisomers of 3-(4-thiazolyl)-alanine exhibit distinct biological activities and applications, highlighting the stereospecificity of their interactions with biological targets.

The L-isomer, L-3-(4-thiazolyl)-alanine , has been investigated for its benefits in skincare and as a potential therapeutic agent. It has been shown to stimulate the production of dermal proteins, increase epidermal thickness, and promote collagen remodeling chemimpex.com. Its activity profile suggests applications in treating metabolic disorders and as a potential anti-cancer compound .

Conversely, the D-isomer, D-3-(4-thiazolyl)-alanine , is utilized in different areas of research and development. It serves as a versatile building block in the design of novel therapeutics, particularly antimicrobial agents and enzyme inhibitors chemimpex.com. Its natural occurrence in some bacteria and its role as an intermediate in the synthesis of certain drugs further distinguish its biological profile from the L-isomer consensus.app.

Table 2: Comparison of D- and L-3-(4-thiazolyl)-alanine

StereoisomerReported Biological Activities / ApplicationsReference
L-3-(4-thiazolyl)-alanineStimulates collagen and hyaluronic acid production; increases epidermal thickness; potential for treating metabolic disorders and cancer. chemimpex.com
D-3-(4-thiazolyl)-alanineBuilding block for antimicrobial agents and enzyme inhibitors; intermediate in drug synthesis. chemimpex.comconsensus.app

Given that the D- and L-enantiomers of 3-(4-thiazolyl)-alanine have different biological profiles, enantiomeric purity is of paramount importance for therapeutic applications. The use of a racemic mixture (a 50:50 mixture of D- and L-isomers) can lead to suboptimal therapeutic outcomes. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects orientjchem.org.

Conformational Analysis and Molecular Dynamics of Thiazole-Containing Peptides

The incorporation of a thiazole-containing amino acid like Boc-3-(4-thiazolyl)-DL-alanine into a peptide chain has profound effects on its three-dimensional structure and flexibility. The planar and aromatic nature of the thiazole ring acts as a conformational constraint.

Peptides containing such heterocyclic amide isosteres are generally more rigid than their corresponding natural peptide counterparts chemimpex.com. The planarity of the thiazole ring reduces the flexibility of the peptide backbone, forcing it to adopt more defined conformations. Conformational studies using Density Functional Theory (DFT) have shown that peptides containing a thiazole-amino acid residue have a strong tendency to adopt a semi-extended β2 conformation chemimpex.com. This preference is largely due to the stabilization provided by an intramolecular hydrogen bond between the peptide backbone and the thiazole nitrogen atom chemimpex.com.

Molecular dynamics (MD) simulations further illuminate the behavior of these molecules in a dynamic environment. MD simulations of thiazole-containing compounds complexed with their target proteins have been used to assess the stability and conformational behavior of the ligand within the binding site researchgate.net. These simulations confirm the stability of key interactions, such as hydrogen bonds and π-π stacking, between the thiazole moiety and the protein, validating docking studies and providing a deeper understanding of the binding mechanism at an atomic level researchgate.net. By restricting the conformational freedom of the peptide, the thiazole ring can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target.

Computational Approaches to SAR and Ligand-Target Interaction Analysis

In the absence of direct experimental data, computational methods serve as powerful tools to predict and analyze the structure-activity relationships (SAR) and ligand-target interactions of molecules like this compound. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular simulations, provide valuable insights into the chemical features that govern a compound's biological activity and its binding affinity to specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not publicly available, the principles of QSAR can be applied by examining studies on analogous thiazole-containing compounds.

The general workflow for a QSAR study on a series of analogs of this compound would involve:

Data Set Selection: A series of thiazole derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSAR analysis of thiazole derivatives with H1-antihistamine activity identified key parameters like polarizability, binding energy, and hydration energy as being crucial for their biological function. nih.gov Another study on 2-amino thiazole derivatives as potential anticancer agents highlighted the importance of atomic volume, atomic charges, and Sanderson's electronegativity in their activity against aurora kinase. semanticscholar.org These findings suggest that a QSAR model for this compound and its analogs would likely involve a combination of electronic and steric descriptors to predict their biological activity.

Table 1: Key Molecular Descriptors in QSAR Studies of Thiazole Derivatives

Descriptor TypeSpecific Descriptor ExamplesPotential Influence on Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGoverns electrostatic interactions and reactivity.
Steric Molecular weight, Molar refractivity, van der Waals volumeInfluences the fit of the molecule into a binding site.
Hydrophobic LogP, Hydration energyDetermines the partitioning of the molecule between aqueous and lipid environments.
Topological Connectivity indices, Shape indicesDescribes the size, shape, and branching of the molecule.

This table is illustrative and based on general QSAR principles and findings from studies on related thiazole compounds.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods provide detailed insights into the binding mode, binding affinity, and stability of the ligand-protein complex.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity.

In the context of this compound, molecular docking could be used to:

Identify potential biological targets by screening against a library of protein structures.

Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site of a known target.

Estimate the binding affinity, which can be used to rank potential drug candidates.

For example, molecular docking studies on thiazole-chalcone hybrids have been used to predict their binding interactions with DNA gyrase B, a potential antibacterial target. nih.gov Similarly, docking studies of other thiazole derivatives have shed light on their interactions with targets like Enoyl ACP reductase and Aurora Kinase. semanticscholar.orgnih.gov These studies often reveal the importance of the thiazole ring in forming key interactions within the protein's active site.

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides a more realistic and detailed picture of the binding event.

MD simulations of a this compound-protein complex could be used to:

Assess the stability of the predicted binding pose from molecular docking.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with higher accuracy than docking scoring functions.

Studies on peptides containing alanine have utilized MD simulations to investigate their folding and conformational dynamics. plos.orgnih.gov For thiazole-containing compounds, MD simulations have confirmed the stable binding of ligands to their target proteins and provided insights into the key interactions that stabilize the complex. nih.gov

Table 2: Illustrative Docking Scores and Key Interactions of Analogous Thiazole Derivatives with a Hypothetical Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analog 1-8.5LYS72, GLU91, LEU144
Analog 2-7.9LYS72, ASP155, PHE156
Analog 3-9.2GLU91, LEU144, ASP155

This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of similar compounds.

V. Pharmacological and Therapeutic Applications of Boc 3 4 Thiazolyl Dl Alanine Derivatives

Design and Development of Enzyme Inhibitors

The incorporation of the thiazolyl-alanine structure has been a successful strategy in the design of potent enzyme inhibitors. The thiazole (B1198619) ring can participate in various non-covalent interactions within an enzyme's active site, contributing to the binding affinity and inhibitory activity of the derivative.

Derivatives of thiazolyl-alanine have shown significant promise as protease inhibitors, particularly in the context of antiviral drug development. The main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication, has been a key target for such inhibitors.

Research has demonstrated that peptide aldehydes incorporating a thiazol-4-yl alanine (B10760859) residue are potent in vitro inhibitors of the SARS-CoV-2 main protease. figshare.com These compounds have exhibited low-micromolar to sub-micromolar inhibitory activity and have shown strong antiviral effects in cell-based assays. figshare.com The design of these inhibitors often involves creating chimeras of known antiviral compounds, such as boceprevir (B1684563) and GC376, with the thiazolyl-alanine moiety substituting key positions to enhance binding to the target enzyme. figshare.com

Further studies on thiazole-based derivatives as inhibitors of the SARS-CoV-2 main protease have yielded compounds with significant activity. For instance, certain N-(substituted-thiazol-2-yl)cinnamamide analogs have been identified as potent inhibitors. nih.gov Molecular modeling of these compounds suggests that the thiazole moiety can engage in arene-arene interactions with key amino acid residues, such as His41, within the enzyme's active site, contributing to their inhibitory effect. nih.gov

The following table summarizes the inhibitory activity of selected thiazole derivatives against SARS-CoV-2 main protease:

CompoundTarget EnzymeIC50 (µM)
N-(substituted-thiazol-2-yl)cinnamamide analog 19SARS-CoV-2 Mpro22.61
N-(substituted-thiazol-2-yl)cinnamamide analog 20SARS-CoV-2 Mpro14.7
N-(substituted-thiazol-2-yl)cinnamamide analog 21SARS-CoV-2 Mpro21.99

In addition to viral proteases, derivatives of L-alanine have been investigated as inhibitors of bacterial proteases. Specifically, L-alanine hydroxamate derivatives have been synthesized and assayed as inhibitors of Clostridium histolyticum collagenase (ChC), a zinc-dependent enzyme. nih.gov These derivatives, particularly those with perfluoroalkylsulfonyl- and substituted-arylsulfonyl moieties, have shown to be potent inhibitors of ChC. nih.gov

The thiazole and related thiadiazole scaffolds are also integral to the design of inhibitors for other enzyme classes, most notably carbonic anhydrases (CAs). CAs are ubiquitous metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. drugbank.comresearchgate.net

While Boc-3-(4-thiazolyl)-DL-alanine itself is not a direct CA inhibitor, its thiazole ring is a key pharmacophore in many potent CA inhibitors. For example, a series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. nih.gov These compounds have demonstrated potent, isoform-selective inhibition, with some derivatives showing subnanomolar affinity for their target isoforms. nih.gov

The inhibitory activity of these sulfonamides is attributed to the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme. The benzothiazole (B30560) scaffold plays a crucial role in orienting the molecule within the active site and establishing additional interactions that enhance binding affinity and selectivity.

The table below presents the inhibition constants (Kᵢ) for selected benzo[d]thiazole sulfonamide derivatives against various hCA isoforms:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
2-Amino-7-bromo-benzothiazole-6-sulfonamide (5)1058.731.125.1
2-Amino-4-bromo-benzothiazole-5-sulfonamide (6)49.351.50.84.5
2-Amino-7-iodo-benzothiazole-6-sulfonamide (7)13815.142.250.8

Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides as carbonic anhydrase inhibitors.

Therapeutics Targeting Specific Biological Pathways and Receptors

The structural features of this compound derivatives also make them suitable candidates for targeting specific biological pathways and receptors, moving beyond enzyme inhibition.

Thyrotropin-releasing hormone (TRH) is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis and has various effects on the central nervous system. frontiersin.org The development of TRH analogs with improved stability and receptor selectivity is an area of active research. While direct studies on this compound as a TRH mimetic are not extensively documented, the inclusion of heterocyclic structures, such as thiazolidine (B150603) (a saturated analog of thiazole), in TRH analogs has been explored. nih.govnih.gov

For example, the TRH analog pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide has been studied for its receptor binding affinity. nih.gov The pharmacological similarity between CNS and pituitary TRH receptors has been demonstrated through competitive binding assays with various TRH analogs. nih.gov This suggests that the incorporation of a thiazole or a related heterocyclic ring from a this compound precursor could be a viable strategy for designing novel TRH mimetics with specific receptor affinities. Further research is needed to explore the potential of thiazolyl-alanine containing peptides as modulators of TRH receptors.

Modulating protein-protein interactions (PPIs) is a promising therapeutic strategy, though it is often challenging due to the large and flat nature of PPI interfaces. nih.gov Small molecules that can either inhibit or stabilize PPIs are of great interest. Boc-3-(4-thiazolyl)-L-alanine is utilized in biochemical research to study protein interactions and enzyme activities, which aids in understanding the mechanisms of action in various biological pathways. chemimpex.com

Furthermore, 3-(4-thiazolyl)-L-alanine has been successfully incorporated into an albumin-like peptide that exhibits Cu(II) and Ni(II) binding properties. peptide.com This demonstrates the utility of this non-proteinogenic amino acid in creating peptides with specific binding capabilities, a key requirement for modulating PPIs. The ability of alanine and proline content to modulate the global structure of intrinsically disordered proteins also points to the role of specific amino acid residues in influencing protein interactions and signaling. nih.gov The development of this compound derivatives as specific modulators of PPIs represents a promising area for future research.

Development of Antimicrobial and Antineoplastic Agents

One of the most extensively explored applications of this compound derivatives is in the development of antimicrobial and antineoplastic agents. The thiazole ring is a common feature in many natural and synthetic compounds with potent biological activity in these areas.

Boc-3-(4-thiazolyl)-L-alanine is considered a valuable building block for the synthesis of peptide-based drugs aimed at treating infectious diseases and cancer. chemimpex.com Its ability to mimic natural amino acids while providing enhanced properties makes it a desirable component in drug design. chemimpex.com

In the realm of antimicrobial agents, thiazolyl peptide antibiotics are known to be potent against Gram-positive bacteria by inhibiting protein synthesis. nih.gov These antibiotics often feature a central pyridine (B92270) or tetrahydropyridine (B1245486) ring with multiple thiazolyl substituents. nih.gov The development of novel alanine-based phenyl sulfonamide derivatives has also yielded compounds with significant antimicrobial activity, with some showing a minimum inhibitory concentration (MIC) in the range of 0.5–1.0 µg/ml. amazonaws.com Furthermore, novel thiazole derivatives bearing a β-amino acid have been synthesized and show promise as antibacterial and antifungal candidates targeting multidrug-resistant pathogens. nih.gov

For antineoplastic applications, a number of thiazole derivatives have demonstrated significant anticancer activity. Systematic alanine-scanning of the linear peptide bisebromoamide, which contains a thiazole analog, revealed that these compounds have nanomolar cytotoxicity and target the actin cytoskeleton in cancer cells. nih.gov Studies on other novel thiazole derivatives have identified compounds with potent inhibitory activity against human breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com For example, one such derivative showed an IC50 of 2.57 ± 0.16 µM against MCF-7 cells and 7.26 ± 0.44 µM against HepG2 cells. mdpi.com This compound was also found to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM and induce cell cycle arrest and apoptosis in cancer cells. mdpi.com

The following table presents the anticancer activity of a selected thiazole derivative:

CompoundCell LineIC50 (µM)
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c)MCF-72.57 ± 0.16
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c)HepG27.26 ± 0.44

Data from a study on the anticancer properties of newly synthesized thiazole derivatives.

Integration into Antibiotic and Antifungal Scaffolds

The thiazole nucleus is a well-established pharmacophore in a variety of antimicrobial agents. The integration of this compound into peptide scaffolds is a strategy being explored to develop new antibiotics and antifungals. The rationale behind this approach is that the thiazole moiety can enhance the antimicrobial potency of the parent peptide.

While specific studies detailing the antibacterial and antifungal activity of peptides containing this compound are limited, the broader class of thiazole derivatives has demonstrated significant antimicrobial properties. For instance, various synthetic 2-amino-4-(4-chlorophenyl) thiazole derivatives have been screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Candida glabrata, showing moderate to high activity. researchgate.net The synthesis of novel thiazole derivatives and their evaluation for antimicrobial activity is an active area of research. uobaghdad.edu.iq

Antifungal peptides (AFPs) are considered promising next-generation drugs for treating fungal infections. nih.gov The development of synthetic AFPs allows for the optimization of their properties. nih.govmdpi.com Combining a triazole moiety with amino acid residues has been shown to yield peptides that can disrupt fungal cell structures and interfere with essential biosynthetic pathways. nih.gov This suggests that incorporating this compound into peptide chains could be a viable strategy for creating novel antifungal agents.

Antitumor and Anticancer Research Applications

The application of this compound derivatives in cancer research is a more extensively documented area. The thiazole scaffold is a component of several established anticancer drugs, and its incorporation into new molecular entities is a key strategy in the development of novel tumor-targeting agents. chemimpex.com

A significant study in this area involved the synthesis of a series of thiazole-amino acid hybrid derivatives and their evaluation for cytotoxicity against several human cancer cell lines. nih.gov In this research, various N-Boc-L-amino acids were coupled with 2-aminothiazole (B372263) derivatives. The resulting compounds were tested against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov

The study found that while the parent 2-aminothiazole compounds showed weak to no cytotoxicity, the majority of the thiazole-amino acid hybrid derivatives exhibited moderate to strong cytotoxic activities. nih.gov This highlights the importance of the amino acid conjugation for enhancing the biological activity of the 2-aminothiazole core. nih.gov

Notably, several compounds demonstrated potent cytotoxicity with low IC50 values, comparable to the positive control, 5-fluorouracil. nih.gov The structure-activity relationship analysis revealed that the nature of the amino acid and the substituents on the thiazole ring played a crucial role in determining the cytotoxic potency.

Table 1: Cytotoxicity of Selected Thiazole-Amino Acid Hybrid Derivatives nih.gov

CompoundR (Amino Acid Side Chain)Cancer Cell LineIC50 (µM)
5a Phenyl (from Phenylalanine)A549 (Lung)2.07 ± 0.11
HeLa (Cervical)3.15 ± 0.18
MCF-7 (Breast)4.29 ± 0.25
5f Isopropyl (from Valine)A549 (Lung)4.82 ± 0.33
HeLa (Cervical)6.21 ± 0.47
MCF-7 (Breast)7.93 ± 0.51
5o Indolyl (from Tryptophan)A549 (Lung)3.68 ± 0.31
HeLa (Cervical)5.07 ± 0.40
MCF-7 (Breast)8.51 ± 0.74
5-Fluorouracil -A549 (Lung)3.49 ± 0.25
HeLa (Cervical)7.59 ± 0.29
MCF-7 (Breast)8.74 ± 0.26

Data is presented as mean ± standard deviation (n=3).

These findings suggest that thiazole-amino acid conjugates, such as those derived from this compound, are promising scaffolds for the development of novel anticancer agents. Further research in this area could involve the synthesis and evaluation of peptides that incorporate this specific amino acid to explore their potential as targeted cancer therapeutics.

Enhancement of Pharmacokinetic Characteristics through Structural Modification

A major challenge in the development of peptide-based drugs is their poor pharmacokinetic profile, characterized by low bioavailability and rapid in vivo degradation. The incorporation of non-natural amino acids like this compound into peptide sequences is a key strategy to address these limitations.

Improved Bioavailability and Stability of Peptide-Based Drugs

The chemical modification of peptides can significantly enhance their stability and bioavailability. Strategies to improve peptide stability include chemical modifications that alter properties like charge, hydrophobicity, and conformational stability. nih.gov The introduction of unnatural amino acids is a common approach to increase resistance to enzymatic degradation. nih.gov

The thiazole ring in this compound can introduce conformational constraints and alter the electronic properties of the peptide backbone, potentially making it less susceptible to cleavage by proteases. While specific studies on the impact of this particular amino acid on peptide stability are not widely available, the general principle of using unnatural amino acids to enhance metabolic stability is well-established. nih.govnih.gov

Strategies for Mitigating In Vivo Degradation and Enhancing Efficacy

Several strategies can be employed to mitigate the in vivo degradation of peptides. These include:

Backbone cyclization: This can improve stability but may not always be effective against intestinal degradation. nih.gov

Site-specific modifications: The introduction of D-amino acids, Nα-methylation, or β-homo amino acids can effectively prevent metabolism in the intestine. nih.gov

Encapsulation: Protecting the peptide in a matrix like a liposome (B1194612) or polymer can shield it from proteases. nih.gov

Use of stabilizing agents: Sugars, polyols, and surfactants can help prevent aggregation and degradation. nih.gov

The incorporation of this compound falls under the category of site-specific modification with an unnatural amino acid. This modification can hinder protease recognition and cleavage, thereby prolonging the half-life and enhancing the therapeutic efficacy of the peptide drug.

Amino Acid Conjugates for Advanced Drug Delivery Systems

Amino acid conjugates are increasingly being utilized in the development of advanced drug delivery systems to enhance the targeting and efficacy of therapeutic agents. mdpi.com Peptide-drug conjugates (PDCs) combine the targeting specificity of peptides with the therapeutic potency of a cytotoxic payload, offering a promising strategy for cancer therapy. mdpi.comresearchgate.net

Furthermore, the unique properties of this amino acid can be leveraged in creating novel materials for drug delivery, such as systems that allow for the controlled release of therapeutics. chemimpex.com While specific examples of this compound in clinically approved PDCs are not yet available, the ongoing research into peptide-based targeted drug delivery suggests that this and similar non-natural amino acids will play a crucial role in the future of precision medicine. uobaghdad.edu.iq

Vi. Advanced Research Directions and Future Perspectives

Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery Pipelines

The convergence of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery, moving from traditional trial-and-error methods to more rational, data-driven approaches. mdpi.com For derivatives of Boc-3-(4-thiazolyl)-DL-alanine, these computational tools offer significant potential to accelerate the identification and optimization of new drug candidates.

AI algorithms, including machine learning (ML) and deep learning (DL), can analyze vast datasets to identify potential drug targets and predict the biological activities and toxicity profiles of novel thiazolylalanine (B1683130) derivatives. mdpi.com These technologies can be applied to:

Virtual Screening: Computational models can screen large virtual libraries of compounds derived from this compound against specific biological targets, predicting their binding affinity and efficacy. This significantly reduces the time and cost associated with initial hit identification.

De Novo Drug Design: Generative AI models can design entirely new molecules incorporating the thiazolylalanine scaffold, optimized for desired pharmacological properties. For instance, recurrent neural networks (RNNs) can be used to generate novel molecular structures with predicted inhibitory activity against specific bacterial strains or enzymes. mdpi.com

Predictive Modeling: AI can build models to forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazolylalanine-based compounds, helping to prioritize candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

The integration of AI into the drug discovery pipeline for thiazolylalanine derivatives is summarized in the table below.

AI ApplicationDescriptionPotential Impact on Thiazolylalanine Research
Target Identification AI algorithms analyze biological data to identify and validate new protein targets for therapeutic intervention. Discovery of novel receptors or enzymes where thiazolylalanine-based inhibitors could be effective.
High-Throughput Screening Virtual screening of thiazolylalanine derivative libraries to predict binding to targets. Rapid identification of lead compounds for further development.
Lead Optimization ML models predict how structural modifications to the thiazolylalanine scaffold will affect efficacy and safety. mdpi.comFaster design of potent and safe drug candidates.
Biomarker Discovery AI helps identify biomarkers to predict patient response to drugs containing the thiazolylalanine moiety. Enables personalized medicine approaches for future therapies.

Novel Biocatalytic Pathways for the Sustainable Synthesis and Derivatization of Thiazolylalanines

The chemical synthesis of complex molecules like thiazolylalanine derivatives often involves multiple steps and harsh reaction conditions. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a greener and more efficient alternative. mdpi.com Research is increasingly focused on developing novel biocatalytic methods for the synthesis of these compounds.

Key advantages of biocatalysis in this context include:

Sustainability: Biocatalytic processes are often performed in aqueous solutions under mild conditions, reducing the environmental impact compared to traditional organic synthesis. mdpi.com

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and reducing the need for complex purification steps. mdpi.com

Efficiency: Biocatalysts can significantly increase reaction rates and yields. mdpi.com

Recent advancements include the use of engineered enzymes and novel biocatalytic cascades. For example, a cross-linked chitosan (B1678972) hydrogel has been demonstrated as an effective and reusable eco-friendly biocatalyst for the synthesis of novel thiazole (B1198619) derivatives under ultrasonic irradiation, achieving high yields. mdpi.com Enzymes like transaminases and imine reductases are also being explored for the efficient synthesis of chiral amines, a key feature in many pharmaceutical compounds. mdpi.com The chemoenzymatic synthesis of thiazolyl peptide natural products has also been demonstrated, utilizing enzyme-catalyzed cycloaddition reactions. researchgate.net

Biocatalytic ApproachEnzyme/Catalyst TypeAdvantages
Hydrogel Catalysis Cross-linked chitosan hydrogelEco-friendly, reusable, high yields, mild conditions. mdpi.com
Reductive Amination Imine Reductases / TransaminasesHigh stereocontrol, facilitates late-stage functionalization. mdpi.com
Chemoenzymatic Synthesis Combination of chemical synthesis and enzymatic modificationAccess to complex natural product analogues. researchgate.net

Exploration of Thiazole-Containing Peptides in Advanced Materials Science and Nanoscience

The thiazole ring is a privileged motif not only in pharmaceuticals but also in the development of advanced materials. uq.edu.auresearchgate.net When incorporated into peptides, the thiazole moiety imparts conformational rigidity and unique electronic properties. This has led to the exploration of thiazole-containing peptides, derived from building blocks like this compound, in materials science and nanoscience.

Peptides containing thiazole fragments are being investigated for applications such as:

Biocompatible Materials: The synthesis of macrocyclic peptides containing thiazole can be achieved through biocompatible cyclization reactions at physiological pH. nih.gov These materials have potential applications in drug delivery and tissue engineering.

Peptide-Peptide Conjugates and Macrocycles: Palladium-catalyzed C-H olefination allows for the modification and macrocyclization of thiazole-containing peptides, creating structurally diverse molecules with potential applications in nanotechnology and as bioactive scaffolds. rsc.org

Peptidomimetics: The planar thiazole ring can act as a structural template in peptidomimetics, mimicking protein structures to modulate protein-protein interactions or inhibit enzymes. uq.edu.auresearchgate.net

The properties of thiazole make it a valuable component in designing functional biomaterials. Its ability to act as a hydrogen bond acceptor and its aromatic nature can influence the self-assembly and higher-order structure of peptides. uq.edu.au

Identification and Validation of Emerging Therapeutic Targets for Thiazolylalanine Derivatives

Thiazole derivatives are known to interact with a wide range of biological targets, making them a versatile scaffold for drug development. researchgate.net Research into derivatives of thiazolylalanine is uncovering new therapeutic opportunities beyond their established roles.

Emerging therapeutic areas and targets include:

Oncology: Thiazole-containing compounds have shown promise as anticancer agents by targeting various cellular mechanisms. researchgate.net They can interact with key regulatory proteins involved in apoptosis, such as p53 and caspases, and suppress anti-apoptotic proteins like Bcl-2. researchgate.net Specific targets that have been identified for thiazole derivatives include histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net

Dermatology and Skin Care: The non-proteinogenic amino acid L-4-Thiazolylalanine has been shown to strengthen the skin barrier, accelerate skin repair, and provide anti-inflammatory and antioxidant benefits. researchgate.netnih.gov This suggests its potential as an active ingredient in topical treatments for various skin conditions by modulating pathways related to skin barrier integrity and inflammation. researchgate.netnih.gov

Inflammatory Disorders: Given their anti-inflammatory properties observed in dermatological studies, thiazolylalanine derivatives could be explored for treating other chronic inflammatory conditions. researchgate.net

The validation of these emerging targets will involve a combination of in vitro and in vivo studies to elucidate the mechanism of action and confirm the therapeutic potential of novel thiazolylalanine derivatives.

Therapeutic AreaPotential Molecular Targets/MechanismsResearch Findings
Anticancer Histone Deacetylases (HDACs), VEGFR-2, Apoptosis pathways (p53, caspases). researchgate.netThiazole derivatives show cytotoxic activity against various tumor cells and can inhibit key enzymes in cancer progression. researchgate.net
Dermatology Skin barrier proteins, inflammatory mediators, antioxidant pathways (HSP70). nih.govL-4-Thiazolylalanine improves skin barrier function, reduces inflammation, and protects against oxidative stress. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-3-(4-thiazolyl)-DL-alanine, and how can purity be ensured?

  • Methodology : The compound is synthesized via diethyl acetamidomalonate condensation with 4-thiazolylmethyl halides, followed by partial hydrolysis and decarboxylation . For purification, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended, with purity validation using NMR (¹H and ¹³C) and LC-MS .
  • Key Data : Derivatives like Boc-3-(3-pyridyl)-L-alanine are synthesized with >97% purity using similar protocols .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store at -20°C under inert gas (argon or nitrogen) to prevent Boc-group degradation and thiazole ring oxidation. Periodic FT-IR analysis is advised to monitor carbonyl stability (Boc group) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm stereochemistry and Boc-group integrity (tert-butyl signal at δ ~1.4 ppm in ¹H NMR) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity .
  • X-ray crystallography : Resolve ambiguous stereochemistry for crystallizable derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic stereochemical interconversions by analyzing spectra at low temperatures (e.g., -40°C) .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computational models to assign ambiguous signals .
    • Case Study : Discrepancies in thiazole proton signals (δ 7.2–8.1 ppm) were resolved using 2D COSY and HSQC in related thiazolyl-alanine derivatives .

Q. What strategies optimize this compound synthesis yields in peptide coupling reactions?

  • Methodology :

  • Coupling Agents : Use HATU or PyBOP with DIEA in DMF to minimize racemization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 50°C) while maintaining >90% yield .
    • Data : For Boc-3-(3-pyridyl)-L-alanine, coupling with HATU achieved 92% yield vs. 78% with DCC .

Q. How does this compound interact with transition metals, and what are its implications for drug design?

  • Methodology :

  • Chelation Studies : Titrate with Cu(II)/Zn(II) salts in aqueous buffer (pH 7.4) and monitor via UV-Vis (ligand-to-metal charge transfer bands at 300–400 nm) .
  • XAS (X-ray Absorption Spectroscopy) : Determine metal coordination geometry (e.g., square planar vs. tetrahedral) .
    • Example : DL-Alanine-d3 forms stable Cu(II) complexes with log Kf = 8.2, suggesting potential for metallodrug carriers .

Q. How can in vitro digestibility assays inform the bioactivity of this compound derivatives?

  • Methodology :

  • Trypsin Activity Assay : Incubate with trypsin (pH 8.0, 37°C) and measure liberated DL-alanine via HPLC (see table below) .
  • Data Contradictions : Variability in digestibility values (e.g., 1,593 ± 13.1 vs. 1,104 ± 6.6 µmol/g) may stem from thiazole ring steric effects or assay pH deviations .
Sample Digestibility (µmol DL-alanine/g feed) Trypsin Activity
11,593.5 ± 13.1High
21,104.1 ± 6.6Low
Table: In vitro digestibility variability in thiazolyl-alanine derivatives

Q. What role does this compound play in nanoparticle synthesis?

  • Methodology :

  • Reducing Agent : React with AgNO₃ (1:10 molar ratio) in aqueous solution to synthesize silver nanoparticles (UV-Vis peak at ~420 nm) .
  • Capping Agent : Stabilize nanoparticles via thiazole-nitrogen coordination, confirmed by TEM and DLS .

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